8-Hydroxyodoroside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 8-Hydroxyodoroside A is consistent with its molecular formula C30H46O8 . The compound has been identified by 1H-NMR .Physical And Chemical Properties Analysis

8-Hydroxyodoroside A is a powder in physical form . It has a molecular weight of 534.7 g/mol . The compound is used for research and development purposes .Scientific Research Applications

Cancer Treatment

8-Hydroxyodoroside A has been identified as a potential antitumor agent . It is isolated from the herbs of Nerium indicum and has shown promising results in inhibiting tumor growth with fewer side effects . This compound is part of a group that includes other compounds like nerigoside and oleandrigenin, which are being explored for their therapeutic effects against cancer.

Cardiac Glycoside Source

The compound has been isolated as a cardiac glycoside from the parasitic plant Cuscuta reflexa. Cardiac glycosides have a history of use in treating heart conditions, and 8-Hydroxyodoroside A’s cytotoxic properties against renal and prostate cancer cell lines make it a compound of interest in medical research .

Anti-Inflammatory Applications

In addition to its antitumor properties, 8-Hydroxyodoroside A may possess anti-inflammatory activities. The parent plant Cuscuta reflexa has been studied for its in vitro anti-inflammatory properties, suggesting potential applications of its derivatives, including 8-Hydroxyodoroside A, in treating inflammatory conditions .

Phytochemistry and Pharmacognosy

The study of 8-Hydroxyodoroside A contributes to the field of phytochemistry , where it adds to the understanding of naturally occurring chemical compounds. Its isolation and identification from Cuscuta reflexa provide insights into the plant’s medicinal phytophysiology and potential uses in pharmacognosy .

Molecular Biology and Genetics

Research into compounds like 8-Hydroxyodoroside A can inform molecular biology and genetics . Understanding the compound’s interaction with cellular mechanisms may reveal new pathways or targets for genetic manipulation in disease treatment or plant breeding programs .

Traditional Medicine

Historically, Cuscuta reflexa has been used in traditional medicine for various ailments. With 8-Hydroxyodoroside A being one of its active compounds, there is a potential for this compound to be used in traditional medicine practices, possibly offering alternative treatments for conditions such as jaundice and joint pain .

Mechanism of Action

Target of Action

The primary target of 8-Hydroxyodoroside A is the Na+/K±ATPase (NKA) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

8-Hydroxyodoroside A inhibits the activity of NKA, similar to other cardiac glycosides . The compound interacts directly with NKA, leading to its inhibition . The interaction of 8-Hydroxyodoroside A with NKA involves key interactions with Thr797 and Phe783 . This mode of action is quite similar to other known cardiac glycosides such as ouabain, digoxin, and digitoxin .

Biochemical Pathways

The inhibition of NKA by 8-Hydroxyodoroside A affects various physiological activities, including cardiotonic and anticancer activities . .

Pharmacokinetics

These properties play a significant role in determining the bioavailability of a compound

Result of Action

The inhibition of NKA by 8-Hydroxyodoroside A leads to significant anticancer activity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Safety and Hazards

8-Hydroxyodoroside A is intended for research and development use only and is not for medicinal, household, or other use . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 8-Hydroxyodoroside A can be achieved through a multi-step process involving protection, oxidation, and deprotection reactions.", "Starting Materials": [ "Oodoroside A", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protect the hydroxyl group of Oodoroside A using acetic anhydride and pyridine to obtain the acetyl derivative.", "Oxidize the protected Oodoroside A using hydrogen peroxide in methanol to obtain the corresponding lactone.", "Deprotect the lactone using methanesulfonic acid in ethyl acetate to obtain the diol intermediate.", "Treat the diol intermediate with sodium bicarbonate in water to obtain 8-Hydroxyodoroside A." ] } | |

CAS RN |

176519-75-8 |

Product Name |

8-Hydroxyodoroside A |

Molecular Formula |

C30H46O8 |

Molecular Weight |

0 |

Appearance |

Powder |

synonyms |

8-Hydroxyodoroside A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

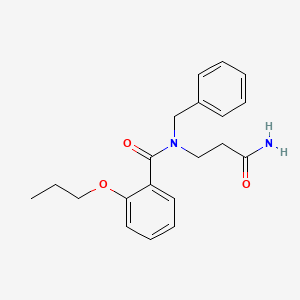

![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)